molecular formula C12H14Cl2N2O2 B14530441 Ethyl 2-chloro-2-[(E)-(2-chloro-4-methylphenyl)diazenyl]propanoate CAS No. 62628-06-2

Ethyl 2-chloro-2-[(E)-(2-chloro-4-methylphenyl)diazenyl]propanoate

Cat. No.: B14530441
CAS No.: 62628-06-2
M. Wt: 289.15 g/mol
InChI Key: XMSKYCDSEMXKSO-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-2-[(E)-(2-chloro-4-methylphenyl)diazenyl]propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with both chloro and diazenyl functional groups, making it unique in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-2-[(E)-(2-chloro-4-methylphenyl)diazenyl]propanoate typically involves the esterification of 2-chloropropanoic acid with ethanol in the presence of a mineral acid catalyst . The reaction conditions often require refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperatures ensures the efficient production of the ester on a large scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-[(E)-(2-chloro-4-methylphenyl)diazenyl]propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The diazenyl group can be reduced to form amines.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide ions or amines in basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of alcohols or amines.

    Reduction: Formation of primary or secondary amines.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Ethyl 2-chloro-2-[(E)-(2-chloro-4-methylphenyl)diazenyl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-2-[(E)-(2-chloro-4-methylphenyl)diazenyl]propanoate involves its interaction with molecular targets such as enzymes or receptors. The chloro and diazenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-chloropropanoate: Lacks the diazenyl group, making it less reactive in certain chemical reactions.

    Methyl 2-chloro-2-[(E)-(2-chloro-4-methylphenyl)diazenyl]propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to the presence of both chloro and diazenyl functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .

Properties

CAS No.

62628-06-2

Molecular Formula

C12H14Cl2N2O2

Molecular Weight

289.15 g/mol

IUPAC Name

ethyl 2-chloro-2-[(2-chloro-4-methylphenyl)diazenyl]propanoate

InChI

InChI=1S/C12H14Cl2N2O2/c1-4-18-11(17)12(3,14)16-15-10-6-5-8(2)7-9(10)13/h5-7H,4H2,1-3H3

InChI Key

XMSKYCDSEMXKSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(N=NC1=C(C=C(C=C1)C)Cl)Cl

Origin of Product

United States

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